molecular formula C18H16ClN5O2 B2704022 6-(4-chlorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one CAS No. 2380145-37-7

6-(4-chlorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2704022
CAS No.: 2380145-37-7
M. Wt: 369.81
InChI Key: LDERBIPSCVRRJL-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Azetidin-3-yl Intermediate: This step involves the reaction of 2-methylpyrazole-3-carboxylic acid with an appropriate azetidine derivative under conditions that promote the formation of the azetidin-3-yl intermediate.

    Coupling with 4-Chlorophenyl Derivative: The azetidin-3-yl intermediate is then coupled with a 4-chlorophenyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

    Cyclization to Form Pyridazinone Ring: The final step involves cyclization to form the pyridazinone ring, which can be achieved through intramolecular condensation reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-(4-chlorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound in the development of new drugs, particularly for targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity, including its effects on cellular processes and pathways.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
  • 6-(4-Chlorophenyl)-2-[1-(2-methylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-thione
  • 6-(4-Chlorophenyl)-2-[1-(2-methylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridazinone core with a chlorophenyl and azetidin-3-yl moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[1-(2-methylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2/c1-22-16(8-9-20-22)18(26)23-10-14(11-23)24-17(25)7-6-15(21-24)12-2-4-13(19)5-3-12/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDERBIPSCVRRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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